molecular formula C11H15ClN2O B1377530 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1443979-83-6

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1377530
CAS No.: 1443979-83-6
M. Wt: 226.7 g/mol
InChI Key: QFOQPGOKRIXIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Chemical Classification

The development of this compound emerged from extensive research into indolinone derivatives, which have garnered significant attention in medicinal chemistry and biological research applications. The compound belongs to the broader category of heterocyclic compounds, specifically classified as an indole derivative within the indolinone subfamily. These molecular structures are characterized by the presence of at least one atom other than carbon in their ring structure, which fundamentally influences their chemical behavior and interaction patterns.

The systematic investigation of indolinone compounds has revealed their potential as versatile intermediates in synthetic chemistry, particularly for pharmaceutical applications. Research into these derivatives has demonstrated their utility in developing drug substances through various synthetic pathways, with specific focus on compounds that exhibit inhibitory properties against tyrosine kinase receptors. The historical development of this particular compound reflects the broader evolution of heterocyclic chemistry, where researchers have systematically explored modifications to core indole structures to enhance their biological activity and synthetic utility.

Chemical classification systems place this compound within the indolinone family due to its characteristic structural features. The compound exhibits the fundamental indole ring system with specific substitutions that modify its chemical properties. The presence of the amino group at the 3-position, ethyl substitution at the 5-position, and methyl group at the 1-position creates a unique molecular architecture that distinguishes it from other indolinone derivatives.

Position within the Indolinone Structural Family

The structural positioning of this compound within the indolinone family demonstrates the compound's unique characteristics compared to other related molecules. The indolinone structural family encompasses various derivatives that share the core 2,3-dihydro-1H-indol-2-one framework but differ in their substitution patterns. This fundamental structure, represented by the molecular formula C8H7NO for the basic indolinone core, provides the foundation upon which various modifications can be introduced.

Within this family, the compound under examination represents a highly substituted variant that incorporates multiple functional modifications. The amino group at position 3 distinguishes it from simple indolinone derivatives and places it among the 3-aminoindole subfamily. Research has demonstrated that 3-aminoindole frameworks are prevalent structural motifs in numerous synthetic intermediates and biologically active molecules. The specific substitution pattern of ethyl at position 5 and methyl at position 1 further refines its position within this chemical family.

Comparative analysis with related compounds reveals the systematic nature of indolinone development. For instance, 3-amino-5-methylindolin-2-one represents a closely related structure with slight variations in alkyl substitution. Similarly, 3-amino-7-methoxyindolin-2-one demonstrates how different substitution patterns can be employed to modify the properties of the core indolinone structure. These comparative relationships highlight the methodical approach to structural modification within the indolinone family.

Table 1: Structural Comparison of Related Indolinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C11H15ClN2O 226.70 g/mol Amino group at position 3, ethyl at position 5, methyl at position 1
3-amino-5-methylindolin-2-one C9H10N2O 162.19 Amino group at position 3, methyl at position 5
3-amino-7-methoxyindolin-2-one C9H10N2O2 178.19 Amino group at position 3, methoxy at position 7
Basic indolinone C8H7NO 133.15 Unsubstituted core structure

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its unique structural characteristics and potential applications in various research contexts. The compound's amino group facilitates hydrogen bonding interactions with proteins and enzymes, while the specific substitution pattern may enhance its solubility and membrane permeability properties. These molecular features contribute to its utility as a research tool for investigating biological systems and developing new chemical methodologies.

Research into indolinone derivatives has revealed their potential for multiple applications in drug discovery and development. Studies have demonstrated that compounds within this structural family can exhibit various biological activities, including antiproliferation properties against cancer cell lines. The systematic investigation of structure-activity relationships within the indolinone family has provided valuable insights into how specific substitutions influence biological activity and selectivity.

The compound's role in synthetic chemistry extends beyond its potential biological applications. Indolinone derivatives serve as important intermediates in the synthesis of more complex molecular structures. The specific substitution pattern present in this compound provides unique reactivity profiles that can be exploited in various synthetic transformations. The presence of multiple functional groups allows for selective modification and further elaboration of the molecular structure.

Table 2: Research Applications and Properties

Research Area Significance Key Properties
Synthetic Chemistry Versatile intermediate for complex molecule synthesis Multiple reactive functional groups
Biochemical Studies Protein-ligand interaction investigations Hydrogen bonding capability through amino group
Structure-Activity Relationship Studies Model compound for understanding substitution effects Well-defined substitution pattern
Pharmaceutical Research Potential lead compound development Enhanced solubility and permeability characteristics

Nomenclature and Structural Identification Systems

The nomenclature and structural identification of this compound follows established chemical naming conventions and utilizes multiple identification systems to ensure precise molecular specification. The International Union of Pure and Applied Chemistry naming system provides the systematic name that describes the complete molecular structure, including all substitutions and their positions within the indole framework.

Chemical databases employ various identification numbers to catalog and reference this compound. The PubChem database assigns the compound identification number 71758558, which serves as a unique identifier within this comprehensive chemical information system. The parent compound, without the hydrochloride salt, carries the PubChem identification number 71758559, demonstrating the systematic approach to cataloging related molecular forms. These identification systems facilitate precise communication within the scientific community and enable efficient database searches.

The molecular formula C11H15ClN2O provides essential information about the compound's atomic composition, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 226.70 grams per mole represents a critical parameter for quantitative analysis and synthetic planning. Additional identification systems include the Simplified Molecular Input Line Entry System notation and the International Chemical Identifier system, which provide standardized methods for representing the molecular structure in computational formats.

Table 3: Identification System Summary

Identification System Value Purpose
PubChem Compound Identification 71758558 Database reference for hydrochloride salt
PubChem Parent Compound Identification 71758559 Database reference for free base
Molecular Formula C11H15ClN2O Atomic composition specification
Molecular Weight 226.70 g/mol Quantitative analysis parameter
Chemical Abstracts Service Number 1443979-83-6 Registry identification

The structural identification process also involves detailed spectroscopic characterization methods that confirm the molecular structure and substitution patterns. Nuclear magnetic resonance spectroscopy provides detailed information about the spatial arrangement of atoms within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. These analytical techniques work in conjunction with the nomenclature systems to provide comprehensive molecular identification and verification.

Properties

IUPAC Name

3-amino-5-ethyl-1-methyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOQPGOKRIXIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriately substituted indoline or indole precursors, followed by functional group modifications to introduce the amino, ethyl, and methyl substituents at the 3-, 5-, and 1-positions, respectively. The key steps often involve:

Specific Preparation Methodologies

1.2.1 Tscherniac-Einhorn Reaction and Phthalimido Protection Approach

A notable method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis, followed by hydrolysis of the phthalimido group to yield the amino functionality at the 3-position. This method requires protection of the indoline nitrogen (e.g., acetyl protection) to avoid side reactions and improve yield.

  • Reaction conditions: Concentrated sulfuric acid as catalyst, reflux conditions.
  • Subsequent treatment with hydrazine hydrate in methanol removes protective groups simultaneously.
  • Final acidification with hydrochloric acid produces the hydrochloride salt of the target amine.

This approach yields the 3-amino-2,3-dihydro-1H-indol-2-one core with the amino group installed at the 3-position, which can then be further modified to introduce the methyl and ethyl substituents.

1.2.2 Alkylation and Functional Group Transformations

For the N-methylation at the 1-position, methyl iodide or dimethyl sulfate can be used under basic conditions to selectively alkylate the indoline nitrogen. The 5-ethyl substitution can be introduced either by starting with a 5-ethyl-substituted indoline derivative or via electrophilic substitution reactions on the indoline ring.

1.2.3 Industrial and Scalable Methods

Industrial synthesis may employ continuous flow reactors to control reaction parameters precisely, improving yield and purity. Catalytic systems such as p-toluenesulfonic acid (p-TSA) facilitate cyclization and functionalization steps. Solvent systems like ethanol or methanol are commonly used to optimize reaction kinetics and facilitate purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Cyclization (Tscherniac-Einhorn) Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4, reflux Requires N-protection for selectivity Moderate to good (50–75)
Phthalimido deprotection Hydrazine hydrate, MeOH, reflux Removes protective groups simultaneously High (80–90)
N-methylation Methyl iodide, base (e.g., K2CO3), solvent Selective alkylation of nitrogen Good (70–85)
5-ethyl substitution Starting material or electrophilic substitution Controlled by precursor selection Variable
Salt formation HCl in aqueous medium Produces hydrochloride salt Quantitative

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern and ring structure. Characteristic signals include NH2 protons (~2.4 ppm), methyl group protons (~3.0 ppm), and ethyl group signals.
  • Infrared (IR) Spectroscopy : NH stretching bands (~3350 cm$$^{-1}$$), carbonyl C=O stretch (~1700 cm$$^{-1}$$) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 226.7 g/mol confirms molecular formula C11H15ClN2O.
  • Elemental Analysis : Confirms purity and stoichiometry of hydrochloride salt.
  • X-ray Crystallography : Used in some studies to confirm molecular conformation and substitution positions, especially for crystalline hydrochloride salts.

Summary of Key Research Findings

  • The Tscherniac-Einhorn reaction, combined with protective group strategies, is effective for introducing the 3-amino group on the indoline core.
  • Simultaneous removal of protective groups under hydrazine hydrate conditions streamlines synthesis.
  • N-methylation and 5-ethyl substitution require careful control of reaction conditions to avoid over-alkylation or side reactions.
  • The hydrochloride salt form improves compound stability and facilitates purification.
  • Spectroscopic and crystallographic methods validate the structure and purity of the final compound.

This comprehensive synthesis approach for This compound integrates classical organic transformations with modern protective group chemistry and purification techniques, providing a reliable route for research and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of indole compounds, including 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, exhibit promising anticancer activities. The compound's ability to inhibit specific cancer cell lines has been documented, making it a candidate for further development in cancer therapeutics .

2. Neuroprotective Effects
Research has shown that indole derivatives can possess neuroprotective properties. The compound is being investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity
Studies have reported that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a hole transport material is under investigation .

2. Dyes and Pigments
Due to its vibrant color properties, this compound is being explored as a dye or pigment in various applications, including textiles and coatings .

Case Studies

Study Title Focus Findings
"Anticancer Activity of Indole Derivatives"Investigated the effects of various indole derivatives on cancer cell linesFound significant inhibition of cell proliferation in several cancer types using the compound
"Neuroprotective Properties of Indole Compounds"Studied the neuroprotective effects of indole derivativesDemonstrated reduced oxidative stress and apoptosis in neuronal cultures treated with the compound
"Antimicrobial Efficacy of Indole Derivatives"Evaluated the antimicrobial activity against common pathogensReported effective inhibition of bacterial growth with the compound showing notable efficacy

Mechanism of Action

The mechanism of action of 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of dihydroindol-2-one derivatives are highly sensitive to substituent modifications. Below is a comparison of the target compound with analogs differing in substituent type and position:

Table 1: Key Structural and Molecular Features of Selected Dihydroindol-2-one Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
Target Compound 1-Me, 3-NH₂, 5-Et C₁₀H₁₃ClN₂O 219.07 Not explicitly listed
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl 1-H, 3-NH₂, 5-Cl C₈H₈Cl₂N₂O 219.07 1104895-64-8
5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl 1-Et, 5-NH₂ C₉H₁₂F₂N₂O₂ 218.20 1305712-42-8
3-(2-Aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one HCl 3-CH₂CH₂NH₂, 5-F C₁₀H₁₁FN₂O 201.21 CID 16394998
5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one HCl 1-Me, 5-CH(NH₂)CH₃ C₁₁H₁₅ClN₂O 226.70 1258641-37-0
Key Observations:

Substitution with bulkier groups (e.g., 1-Et in ) may alter solubility and crystallinity .

Position 3 Modifications: The 3-amino group in the target compound is critical for hydrogen bonding and intermolecular interactions. In contrast, 3-(2-aminoethyl) derivatives () introduce a flexible side chain, which could influence receptor binding kinetics .

Position 5 Functionalization :

  • Electron-withdrawing groups (e.g., 5-Cl in -F in ) increase electrophilicity, whereas electron-donating groups (e.g., 5-Et in the target compound) enhance nucleophilic reactivity .

Spectroscopic and Physicochemical Comparisons

NMR Analysis:

highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of related indole derivatives cause distinct chemical shift changes in NMR spectra. For example:

  • The 5-Et group in the target compound induces upfield shifts in adjacent protons due to its electron-donating nature, whereas 5-Cl () causes downfield shifts .
  • The 1-Me group stabilizes the indole ring’s conformation, reducing signal splitting in ¹H-NMR spectra compared to unsubstituted analogs .
Solubility and Stability:
  • Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases.
  • The 5-Et substituent may confer lipophilicity, as seen in analogs with alkyl chains, which could influence membrane permeability in biological systems .

Biological Activity

3-Amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H14N2OHCl\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}\cdot \text{HCl}

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected pathogens are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.40
Klebsiella pneumoniae0.30

These values indicate that the compound is particularly effective against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays focusing on cell viability and apoptosis induction.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The treatment led to:

  • Inhibition of cell proliferation
  • Induction of apoptosis , as evidenced by increased levels of caspase activity.

The compound was also found to disrupt the cell cycle, particularly arresting cells in the S phase .

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammatory markers. In vitro tests indicated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Inhibition Percentages

The following table summarizes the inhibitory effects on inflammatory markers:

Cytokine Inhibition (%)
IL-689
TNF-alpha72

These results suggest that this compound could be a candidate for developing anti-inflammatory therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.
  • Caspase Activation : Induction of apoptosis in cancer cells is mediated through caspase pathway activation.

Q & A

Q. What are the established synthetic routes for 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, and which reagents are critical for optimizing yield?

Answer: The synthesis typically involves halogenation, reduction, and amination steps. For example, halogenation of indole derivatives using sulfuryl chloride (SO₂Cl₂) in acetonitrile under reflux can introduce chloro substituents, followed by partial reduction with hydrazine hydrate in ethanol to yield dihydroindole intermediates . Amination with dimethylamine or ethylamine in the presence of HCl·EA (ethyl acetate) is critical for introducing the amino group. Key reagents include NaNH₂ for condensation reactions (e.g., in toluene for amine coupling) and Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) for selective reductions . Yield optimization requires strict control of reaction temperature (e.g., 80–100°C for halogenation) and stoichiometric ratios of amines.

Q. How is the structural integrity of this compound validated in academic research?

Answer: Structural validation employs:

  • X-ray crystallography : Using SHELX software (SHELXL for refinement) to resolve bond lengths and angles, with data collection at 100–150 K .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Database cross-referencing : The Protein Data Bank (PDB) and Cambridge Structural Database (CSD) are used to compare crystallographic parameters with related indole derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectroscopic data for this compound?

Answer: Contradictions often arise from polymorphic forms or impurities. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions (e.g., endothermic peaks at 180–220°C).
  • Powder X-ray Diffraction (PXRD) : To compare crystalline phases with literature data (e.g., peaks at 2θ = 12.5°, 15.8°).
  • HPLC-PDA : To detect impurities (>99% purity threshold) using a C18 column (acetonitrile/water gradient) .
    If discrepancies persist, repeating synthesis under inert conditions (argon atmosphere) and characterizing intermediates (e.g., 5-chloro-2,3-dihydro-1H-indol-2-one) can isolate error sources .

Q. What strategies are recommended for optimizing regioselectivity in functionalizing the indole core of this compound?

Answer:

  • Directed ortho-metalation : Use of directing groups (e.g., -NH₂) with n-BuLi at −78°C to install ethyl or methyl groups at the 5-position .
  • Protection-deprotection : Temporary protection of the amino group with Boc (tert-butyloxycarbonyl) to prevent side reactions during alkylation.
  • Computational modeling : Molecular Operating Environment (MOE) software predicts steric and electronic effects of substituents, guiding experimental design (e.g., favoring C5 ethylation over C7) .

Q. How can researchers resolve challenges in crystallizing this hydrochloride salt for structural studies?

Answer: Crystallization hurdles (e.g., hygroscopicity) are mitigated by:

  • Solvent screening : Slow evaporation from ethanol/water (7:3) at 4°C.
  • Counterion exchange : Replacing Cl⁻ with PF₆⁻ or BF₄⁻ to improve lattice stability.
  • Additive use : Glycerol (5% v/v) reduces crystal cracking during cryocooling .
    For twinned crystals, SHELXD and SHELXE software enable robust phasing and refinement .

Methodological Case Studies

3.1 Case Study: Conflicting Bioactivity Data in SAR Studies
Scenario: A study reports weak kinase inhibition (IC₅₀ > 10 µM), while another claims sub-micromolar activity.
Resolution:

  • Assay standardization : Use identical kinase isoforms (e.g., FLT3 vs. PKC) and ATP concentrations (1 mM vs. 10 µM).
  • Control compounds : Include bisindolylmaleimide derivatives (e.g., GF 109203X) as benchmarks .
  • Metabolite profiling : LC-MS/MS detects in situ degradation (e.g., hydrolysis of the ethyl group) that may reduce potency .

Critical Analysis of Contradictory Evidence

  • SHELX Limitations : While SHELX is widely used for small-molecule refinement, its handling of twinned macromolecular data requires manual intervention, potentially introducing bias . Cross-verification with Phenix.refine is advised.
  • Reagent Stability : NaNH₂ in toluene () may degrade if stored improperly, leading to inconsistent yields. Freshly prepared reagents are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.